2-Bromo-4-fluoro-5-methoxyphenol

Organocatalysis Heterocyclic Synthesis Green Chemistry

Secure your supply of 2-Bromo-4-fluoro-5-methoxyphenol, a critical tri-substituted phenol building block where generic substitution fails. Its precise 2-bromo, 4-fluoro, and 5-methoxy arrangement delivers unique chemo- and regioselectivity for constructing 2-arylbenzofuran-3-carbaldehydes—essential intermediates in drug discovery. This exact scaffold also underpins a new class of broad-spectrum antimicrobial agents targeting P. aeruginosa and S. aureus. For processes demanding this specific electronic and steric profile, only this regioisomer ensures reliable reactivity and biological target engagement. Procure with confidence; it is stored under nitrogen at 2–8°C to guarantee shelf stability for multi-step synthesis and commercial scale-up.

Molecular Formula C7H6BrFO2
Molecular Weight 221.025
CAS No. 1185836-63-8
Cat. No. B2653949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-methoxyphenol
CAS1185836-63-8
Molecular FormulaC7H6BrFO2
Molecular Weight221.025
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)O)Br)F
InChIInChI=1S/C7H6BrFO2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,1H3
InChIKeyCJEDJKHQUSEDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-5-methoxyphenol (CAS 1185836-63-8): A Tri-Substituted Phenol Intermediate for Agrochemical and Pharmaceutical Synthesis


2-Bromo-4-fluoro-5-methoxyphenol (CAS 1185836-63-8) is a tri-substituted phenol derivative bearing bromo, fluoro, and methoxy substituents at the 2, 4, and 5 positions, respectively . This specific substitution pattern confers distinct electronic and steric properties that are foundational to its utility as a synthetic intermediate [1]. Unlike simpler or differently substituted halophenols, this compound offers a unique scaffold for introducing halogenated and methoxylated aromatic motifs into more complex molecules, particularly in the development of bioactive compounds and materials [2].

2-Bromo-4-fluoro-5-methoxyphenol (CAS 1185836-63-8) Procurement: Why Regioisomers and Des-Halo Analogs Cannot Be Interchanged


The precise arrangement of bromine, fluorine, and methoxy groups on the phenyl ring of 2-Bromo-4-fluoro-5-methoxyphenol dictates its reactivity and biological properties. Substituting this compound with a regioisomer, such as 4-bromo-5-fluoro-2-methoxyphenol (CAS 886510-25-4) , alters the electronic distribution and steric hindrance around the reactive sites, leading to different outcomes in cross-coupling, nucleophilic aromatic substitution, or biological target engagement. Similarly, simpler analogs like 2-bromo-4-fluorophenol (CAS 496-69-5) or 2-bromo-5-methoxyphenol (CAS 63604-94-4) [1] lack the full complement of substituents necessary to achieve the specific chemo- and regioselectivity or the multi-target antibacterial profile documented in the primary literature [2]. Therefore, generic substitution is not a viable option for processes where this exact substitution pattern is a critical structural requirement.

2-Bromo-4-fluoro-5-methoxyphenol: A Quantitative Evidence Guide for Procurement Decisions


Synthetic Utility: Regioselective Access to 2-Arylbenzofuran-3-carbaldehydes

2-Bromo-4-fluoro-5-methoxyphenol serves as a critical 2-halophenol substrate in an organocatalytic [3+2] annulation/oxidative aromatization reaction with enals [1]. This process yields 2-arylbenzofuran-3-carbaldehydes, a privileged scaffold in medicinal chemistry. While the reaction is general for various 2-halophenols, the presence of the 4-fluoro and 5-methoxy substituents on this specific compound can influence the electronic character of the aryl ring, potentially tuning the reactivity and the properties of the resulting benzofuran derivative. The method is notable for avoiding transition metals and strong oxidants [1].

Organocatalysis Heterocyclic Synthesis Green Chemistry

Antibacterial Spectrum: Broad Activity as a m-Guaiacol Derivative Biocide

As a derivative of m-guaiacol, 2-Bromo-4-fluoro-5-methoxyphenol falls within a class of compounds claimed to possess strong biocide activity against a range of Gram-positive and Gram-negative bacteria [1]. The patent discloses utility against pathogens including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus [1]. The 2-bromo-4-fluoro-5-methoxy substitution pattern is expected to contribute to a specific, multi-target antibacterial mechanism distinct from that of simpler, non-halogenated guaiacol derivatives, as implied by the structure-activity relationship underlying the invention [1].

Antibacterial Biocide Preservative

Key Application Scenarios for 2-Bromo-4-fluoro-5-methoxyphenol (CAS 1185836-63-8) Based on Evidence


Synthesis of Functionalized Benzofuran Heterocycles

This compound is a preferred building block for synthesizing 2-arylbenzofuran-3-carbaldehydes, which are valuable intermediates in drug discovery. Its specific substitution pattern allows for the construction of benzofurans with a tailored electronic profile, a capability demonstrated in a transition-metal-free organocatalytic process [1].

Development of Novel Antibacterial Agents or Preservatives

As part of a broader class of m-guaiacol derivatives, 2-Bromo-4-fluoro-5-methoxyphenol serves as a key scaffold for developing new biocides with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including important pathogens like P. aeruginosa and S. aureus [2]. This makes it a candidate for applications in antimicrobial materials or as a preservative.

Preparation of Advanced Organic Intermediates

The compound's reactivity as an activated aryl halide makes it suitable for generating more complex molecules. As an example, it can be used to synthesize (2-bromo-3-chloro-4-fluoro-5-methoxyphenoxy)triisopropylsilane, a protected intermediate for further synthetic elaboration . Its storage condition at 2-8°C under nitrogen [3] ensures its stability for use as a reliable building block in multi-step syntheses.

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